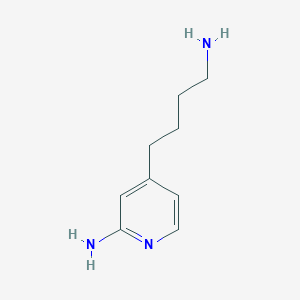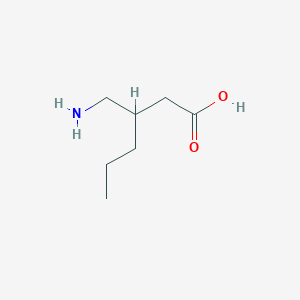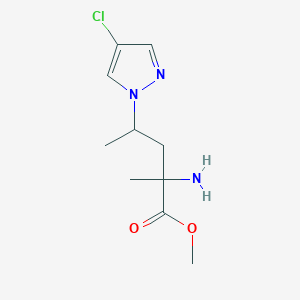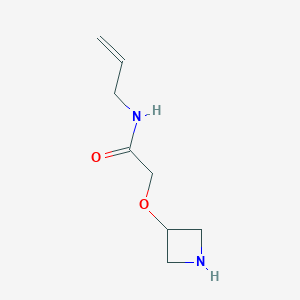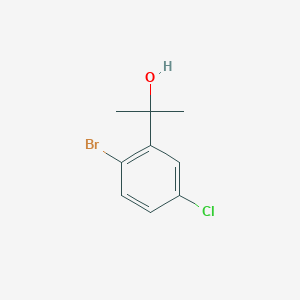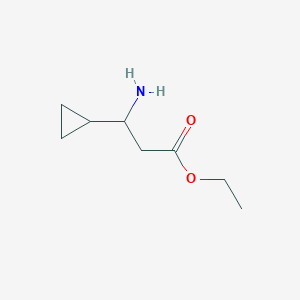
2-Azido-1-fluoro-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-1-fluoro-3-nitrobenzene is an organic compound with a unique chemical structure, characterized by the presence of azido, fluoro, and nitro functional groups on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-1-fluoro-3-nitrobenzene typically involves a multi-step process. One common method starts with the nitration of 1-fluoro-2-nitrobenzene to introduce the nitro group. This is followed by a diazotization reaction, where the amino group is converted to a diazonium salt, which is then treated with sodium azide to form the azido group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety protocols, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-1-fluoro-3-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic aromatic substitution reactions, often facilitated by the electron-withdrawing nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Photochemical Reactions: The azido group can generate nitrenes upon exposure to UV light, which can then insert into various chemical bonds.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group via diazotization.
Reducing Agents: Such as hydrogen gas with a palladium catalyst for reducing the nitro group.
UV Light: For photochemical reactions involving the azido group.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Nitrene Insertion Products: From photochemical reactions of the azido group.
Applications De Recherche Scientifique
2-Azido-1-fluoro-3-nitrobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocycles and other complex organic molecules.
Biology: Employed in bioconjugation techniques for labeling and immobilizing biomolecules.
Industry: Utilized in materials science for surface modification and the creation of functionalized polymers.
Mécanisme D'action
The mechanism of action of 2-azido-1-fluoro-3-nitrobenzene primarily involves the generation of reactive intermediates, such as nitrenes, upon activation. These intermediates can insert into various chemical bonds, facilitating the formation of new covalent linkages. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or surface modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoronitrobenzene: Similar structure but lacks the azido group.
1-Azido-3-fluoro-2-nitrobenzene: An isomer with different positions of the functional groups.
Uniqueness
2-Azido-1-fluoro-3-nitrobenzene is unique due to the combination of azido, fluoro, and nitro groups on the benzene ring, which imparts distinct reactivity and versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C6H3FN4O2 |
|---|---|
Poids moléculaire |
182.11 g/mol |
Nom IUPAC |
2-azido-1-fluoro-3-nitrobenzene |
InChI |
InChI=1S/C6H3FN4O2/c7-4-2-1-3-5(11(12)13)6(4)9-10-8/h1-3H |
Clé InChI |
WVGYBKWAKRGUDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)N=[N+]=[N-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


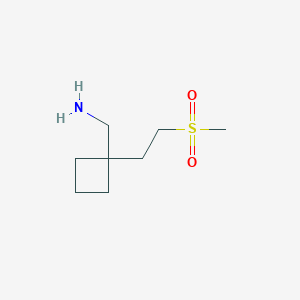
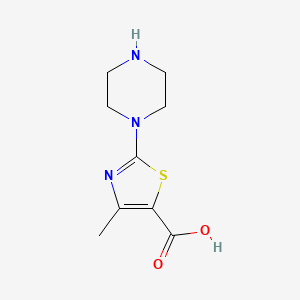
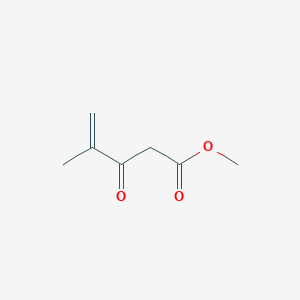
![2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13615424.png)


![3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13615470.png)
